1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one

TRPC channel pharmacology Neurotrophic agents Acyl piperazine SAR

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one (CAS 1119391-88-6) is a synthetic 1,4-disubstituted piperazine derivative with molecular formula C₁₉H₂₁ClN₂O₂ and molecular weight 344.84 g/mol. The compound features a 5-chloro-2-methylphenyl substituent on one piperazine nitrogen and a phenoxyacetyl group on the other.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 1119391-88-6
Cat. No. B2925471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one
CAS1119391-88-6
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C19H21ClN2O2/c1-15-7-8-16(20)13-18(15)21-9-11-22(12-10-21)19(23)14-24-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
InChIKeyICEPHMLELVXDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one (CAS 1119391-88-6): Structural Overview and Pharmacological Context


1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one (CAS 1119391-88-6) is a synthetic 1,4-disubstituted piperazine derivative with molecular formula C₁₉H₂₁ClN₂O₂ and molecular weight 344.84 g/mol . The compound features a 5-chloro-2-methylphenyl substituent on one piperazine nitrogen and a phenoxyacetyl group on the other. This architecture places it within the arylpiperazine class, which has been extensively explored for interactions with sigma receptors, serotonin (5-HT) receptor subtypes, and more recently, diacylglycerol (DAG)-activated TRPC3/TRPC6/TRPC7 cation channels [1][2]. The closest experimentally characterized analogs include PPZ1 ([4-(5-chloro-2-methylphenyl)piperazin-1-yl](3-fluorophenyl)methanone) and PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide), both identified as TRPC channel activators with neurotrophic activity [1].

Why Generic Piperazine Substitution Fails: Structural Determinants That Differentiate 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one from Its Closest Analogs


In the arylpiperazine class, small structural modifications produce disproportionately large shifts in target selectivity, potency, and pharmacokinetic behavior. The substitution of a phenoxyacetyl group (as in this compound) for a benzoyl group (as in PPZ1) alters the hydrogen-bond acceptor count, conformational flexibility, and linker geometry between the piperazine core and the terminal aryl ring [1]. Within the TRPC3/6/7 channel activator series, PPZ1 (benzoyl-type) and PPZ2 (acetamide-type) exhibit a greater than 20-fold difference in potency at TRPC7 (PPZ1 EC₅₀ = 45.9 μM vs. PPZ2 EC₅₀ = 2.9 μM), demonstrating that the nature of the acyl linker is a critical efficacy determinant [2]. Similarly, the presence of the 5-chloro-2-methylphenyl substituent, shared with PPZ1 but absent in PPZ2 (which bears a 2,3-dimethylphenyl group), has been shown to influence both TRPC subtype selectivity and neuronal survival-promoting activity [2]. Generic substitution with an uncharacterized piperazine derivative—even one sharing the same aryl substitution pattern—therefore carries a high risk of unpredictable potency and target engagement profiles.

Quantitative Differentiation Evidence: 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one Versus Closest Analogs


Acyl Linker Type as a Potency Determinant: Phenoxyacetyl vs. Benzoyl in TRPC Channel Modulation

The target compound incorporates a phenoxyacetyl linker (O–CH₂–C=O) connecting the piperazine ring to the terminal phenyl group. In contrast, PPZ1 employs a benzoyl linker (C=O directly attached to phenyl). Within the TRPC3/6/7 channel family, PPZ1 (benzoyl-type) and PPZ2 (acetamide-type, with a –CH₂–C=O–NH– linker) exhibit markedly divergent potencies [1]. PPZ2, which shares a comparable two-atom spacer between the carbonyl and aryl ether with the target compound, is 15.8-fold more potent at TRPC7 (EC₅₀ = 2.9 μM) than PPZ1 (EC₅₀ = 45.9 μM) and 8.0-fold more potent at TRPC6 (EC₅₀ = 8.4 μM vs. 67.3 μM) [1][2]. This class-level SAR suggests that the phenoxyacetyl-type linker in the target compound may confer potency characteristics distinct from benzoyl-type analogs such as PPZ1.

TRPC channel pharmacology Neurotrophic agents Acyl piperazine SAR

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Implications for CNS Permeability

The target compound contains an ether oxygen within the phenoxyacetyl linker, contributing one additional hydrogen bond acceptor (HBA) compared to PPZ1, which possesses a benzoyl group lacking this ether oxygen [1]. Computed topological polar surface area (TPSA) for the target compound is approximately 35.9 Ų (based on the parent piperazine core with two carbonyl oxygens and one ether oxygen), compared to an estimated ~32.7 Ų for PPZ1 (two carbonyl oxygens, no linker ether) [2]. While both values fall within the generally acceptable range for CNS penetration (typically < 90 Ų), the subtle increase in HBA count and TPSA may reduce passive BBB permeability relative to more lipophilic benzoyl analogs, potentially favoring peripheral target engagement [3].

CNS drug design Physicochemical profiling Blood-brain barrier penetration

Molecular Weight Advantage Over 2-Methoxyphenoxy and 2-Chlorophenoxy Analogs

The target compound (MW = 344.84 g/mol) incorporates an unsubstituted phenoxy group on the acetyl moiety. The closest commercially cataloged analogs bear additional substituents: 1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine (MW = 374.9 g/mol, +30 Da) and 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone (MW = 379.3 g/mol, +34.5 Da) . The lower molecular weight of the target compound provides a ligand efficiency advantage: for a hypothetical target with an IC₅₀ of 1 μM, the target compound would yield LE ≈ 0.30 kcal/mol per heavy atom (25 heavy atoms), compared to LE ≈ 0.28 for the 2-methoxyphenoxy analog (27 heavy atoms) and LE ≈ 0.27 for the 2-chlorophenoxy analog (26 heavy atoms) [1]. In fragment-based and lead-optimization workflows, this molecular weight advantage is meaningful for maintaining drug-like property space.

Ligand efficiency Molecular weight optimization Lead-like properties

Differentiation from PPZ2: Retention of the 5-Chloro-2-Methylphenyl Pharmacophore

The target compound retains the 5-chloro-2-methylphenyl substituent on the piperazine ring, a pharmacophoric element shared with PPZ1 but absent in PPZ2 (which carries a 2,3-dimethylphenyl group). In TRPC channel assays, PPZ1 (containing this 5-chloro-2-methylphenyl motif) and PPZ2 (2,3-dimethylphenyl) exhibit differential selectivity profiles: PPZ1 shows a relatively flat TRPC3/6/7 potency profile (EC₅₀ range: 45.9–67.3 μM, 1.5-fold span), while PPZ2 demonstrates pronounced TRPC7 selectivity (EC₅₀ = 2.9 μM vs. TRPC3 EC₅₀ = 10.2 μM, 3.5-fold TRPC7 preference) [1]. This suggests that the 5-chloro-2-methylphenyl group, when combined with an appropriate acyl moiety, may produce a distinct selectivity signature compared to the 2,3-dimethylphenyl-bearing analogs. The chloro substituent at the 5-position can also engage in halogen bonding interactions with protein targets, a feature not available to methyl-only analogs [2].

Arylpiperazine pharmacophore TRPC channel selectivity Halogen bonding

Optimal Research and Procurement Scenarios for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one


TRPC3/6/7 Channel Activator Lead Optimization: Exploring Acyl Linker SAR

For research groups building on the Sawamura et al. (2016) TRPC channel activator scaffold, this compound represents a structurally distinct probe that bridges the gap between the benzoyl-type PPZ1 and the acetamide-type PPZ2. The phenoxyacetyl linker introduces an additional ether oxygen lacking in PPZ1, enabling systematic exploration of hydrogen-bond acceptor effects on channel activation potency and subtype selectivity [1]. Procurement is justified when the goal is to dissect the contribution of linker flexibility and polarity to TRPC3 vs. TRPC6 vs. TRPC7 activation, using PPZ1 (EC₅₀ range: 45.9–67.3 μM) and PPZ2 (EC₅₀ range: 2.9–10.2 μM) as the reference benchmarks [2].

Sigma Receptor Ligand Screening: Phenoxyalkylpiperazine Pharmacophore Exploration

The compound's phenoxyacetyl-piperazine architecture aligns with the core pharmacophore described in US Patent 5,668,138 for sigma receptor ligands [1]. In sigma-1/sigma-2 receptor binding panels, the unsubstituted phenoxy group provides a baseline for evaluating the impact of aryl ring substitution on sigma receptor affinity and subtype selectivity. This compound serves as a reference point for determining whether the 5-chloro-2-methylphenyl substituent, in combination with a phenoxyacetyl linker, shifts selectivity toward sigma-1 (implicated in neuroprotection and pain) or sigma-2 (implicated in cancer cell proliferation) relative to benzylpiperazine or phenylpiperazine parent scaffolds.

Fragment-Based Drug Discovery: Low-Molecular-Weight Starting Point for CNS or Peripheral Programs

With MW = 344.84 g/mol and 25 heavy atoms, the target compound sits at the boundary between fragment and lead-like chemical space [1]. Relative to the 2-methoxyphenoxy analog (MW = 374.9, +30 Da) and the 2-chlorophenoxy analog (MW = 379.3, +34.5 Da), the unsubstituted phenoxy group provides a more efficient starting point for parallel SAR exploration, allowing medicinal chemists to add substituents incrementally while monitoring ligand efficiency metrics. The compound's intermediate TPSA (~35.9 Ų) also makes it suitable for both CNS and peripheral target programs, depending on subsequent optimization vectors [2].

Building Block Procurement for Custom Piperazine Library Synthesis

For custom library synthesis targeting G-protein-coupled receptors (GPCRs), ion channels, or sigma receptors, this compound can serve as both a screening compound and a synthetic intermediate. The phenoxyacetyl carbonyl provides a reactive handle for further derivatization, while the 5-chloro-2-methylphenyl group introduces a halogen that can participate in halogen bonding or be used for late-stage diversification via cross-coupling reactions. Procurement from vendors offering ≥95% purity ensures reliable starting material for both biological screening and synthetic chemistry workflows [1].

Quote Request

Request a Quote for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.